Cas no 112251-53-3 (4,5-dichloro-2-fluoro-pyrimidine)
4,5-dichloro-2-fluoro-pyrimidine Chemical and Physical Properties
Names and Identifiers
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- 4,5-dichloro-2-fluoropyrimidine
- 4,5-dichloro-2-fluoro-pyrimidine
- SB57188
- SCHEMBL581736
- 112251-53-3
- DTXSID30596047
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- Inchi: 1S/C4HCl2FN2/c5-2-1-8-4(7)9-3(2)6/h1H
- InChI Key: SBORVHPHDARURE-UHFFFAOYSA-N
- SMILES: ClC1=CN=C(N=C1Cl)F
Computed Properties
- Exact Mass: 165.9500816Da
- Monoisotopic Mass: 165.9500816Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 103
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 25.8Ų
4,5-dichloro-2-fluoro-pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM486097-1g |
4,5-Dichloro-2-fluoropyrimidine |
112251-53-3 | 98% | 1g |
$1511 | 2023-02-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4734-100MG |
4,5-dichloro-2-fluoro-pyrimidine |
112251-53-3 | 95% | 100MG |
¥ 2,475.00 | 2023-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4734-250MG |
4,5-dichloro-2-fluoro-pyrimidine |
112251-53-3 | 95% | 250MG |
¥ 3,960.00 | 2023-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4734-500MG |
4,5-dichloro-2-fluoro-pyrimidine |
112251-53-3 | 95% | 500MG |
¥ 6,600.00 | 2023-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4734-1G |
4,5-dichloro-2-fluoro-pyrimidine |
112251-53-3 | 95% | 1g |
¥ 9,900.00 | 2023-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4734-5G |
4,5-dichloro-2-fluoro-pyrimidine |
112251-53-3 | 95% | 5g |
¥ 29,700.00 | 2023-04-11 | |
| Ambeed | A587790-5g |
4,5-Dichloro-2-fluoropyrimidine |
112251-53-3 | 98+% | 5g |
$6833.0 | 2024-04-26 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4734-100mg |
4,5-dichloro-2-fluoro-pyrimidine |
112251-53-3 | 95% | 100mg |
¥2475.0 | 2024-04-26 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4734-250mg |
4,5-dichloro-2-fluoro-pyrimidine |
112251-53-3 | 95% | 250mg |
¥3960.0 | 2024-04-26 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4734-500mg |
4,5-dichloro-2-fluoro-pyrimidine |
112251-53-3 | 95% | 500mg |
¥6600.0 | 2024-04-26 |
4,5-dichloro-2-fluoro-pyrimidine Suppliers
4,5-dichloro-2-fluoro-pyrimidine Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 4,5-dichloro-2-fluoro-pyrimidine
Introduction to 4,5-dichloro-2-fluoro-pyrimidine (CAS No. 112251-53-3) and Its Emerging Applications in Modern Chemistry and Medicine
4,5-dichloro-2-fluoro-pyrimidine, identified by the Chemical Abstracts Service Number (CAS No.) 112251-53-3, is a heterocyclic organic compound that has garnered significant attention in the fields of pharmaceutical chemistry and synthetic organic chemistry. This compound belongs to the pyrimidine family, a class of molecules widely recognized for their structural versatility and biological activity. The presence of both chloro and fluoro substituents on the pyrimidine ring endows it with unique reactivity, making it a valuable intermediate in the synthesis of various pharmacologically active agents.
The 4,5-dichloro-2-fluoro-pyrimidine structure is characterized by a pyrimidine core substituted at the 4th and 5th positions with chlorine atoms, and at the 2nd position with a fluorine atom. This specific substitution pattern enhances its utility as a building block in medicinal chemistry due to its ability to participate in nucleophilic substitution reactions, cross-coupling reactions, and other transformations that are essential for constructing complex molecular architectures.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from halogenated pyrimidines. The fluoro-pyrimidine moiety, in particular, has been extensively studied for its role in enhancing metabolic stability, improving bioavailability, and modulating drug-receptor interactions. The 4,5-dichloro-2-fluoro-pyrimidine compound exemplifies this trend, as it serves as a versatile precursor for synthesizing a wide range of derivatives with potential applications in oncology, antiviral therapy, and anti-inflammatory treatments.
One of the most compelling aspects of 4,5-dichloro-2-fluoro-pyrimidine is its role in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with various diseases, particularly cancer. By serving as a scaffold for designing kinase inhibitors, this compound has been instrumental in the creation of molecules that can selectively target aberrant signaling pathways. For instance, derivatives of 4,5-dichloro-2-fluoro-pyrimidine have been explored as inhibitors of tyrosine kinases, which are overactive in many forms of cancer. The chloro and fluoro substituents facilitate the introduction of additional functional groups that can fine-tune the binding affinity and selectivity of these inhibitors.
Another area where 4,5-dichloro-2-fluoro-pyrimidine has shown promise is in antiviral drug discovery. The ability to introduce fluorine atoms into pyrimidine derivatives has been linked to improved pharmacokinetic properties, such as increased resistance to enzymatic degradation. Researchers have leveraged this property to develop antiviral agents that can effectively inhibit viral replication. In particular, compounds derived from 4,5-dichloro-2-fluoro-pyrimidine have been investigated for their potential to target viral polymerases or other essential viral proteins. These efforts have contributed to the development of novel strategies for combating emerging viral threats.
The synthetic utility of 4,5-dichloro-2-fluoro-pyrimidine extends beyond pharmaceutical applications. It serves as a key intermediate in the synthesis of agrochemicals, where halogenated pyrimidines are often used to create herbicides and pesticides with enhanced efficacy and environmental stability. The chlorine atoms on the pyrimidine ring facilitate further functionalization through nucleophilic aromatic substitution reactions, allowing chemists to introduce a diverse array of substituents that can modulate biological activity.
Recent advances in computational chemistry have further enhanced the understanding of how 4,5-dichloro-2-fluoro-pyrimidine behaves in different chemical environments. Molecular modeling studies have provided insights into its reactivity patterns and have guided the design of more effective synthetic routes. These computational approaches have also been used to predict the biological activity of derivatives before they are synthesized in the laboratory, significantly reducing the time and resources required for drug discovery.
The impact of 4,5-dichloro-2-fluoro-pyrimidine on medicinal chemistry is further underscored by its role in developing targeted therapies. By serving as a precursor for molecules that can selectively interact with disease-causing proteins or enzymes, this compound has enabled the creation of treatments that are more precise and less likely to cause off-target effects. This aligns with the broader trend toward personalized medicine, where therapies are tailored to individual patients based on their specific genetic or molecular profiles.
In conclusion,4,5-dichloro-2-fluoro-pyrimidine (CAS No. 112251-53-3) is a multifaceted compound with significant potential across multiple domains of chemistry and medicine. Its unique structural features make it an invaluable tool for synthesizing pharmacologically active agents, particularly those targeting kinases and viruses. As research continues to uncover new applications for halogenated pyrimidines,4,5-dichloro-2-fluoro-pyrimidine will undoubtedly remain at the forefront of drug discovery efforts aimed at improving human health.
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